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Copper(I) acetylacetonate

Michael addition Copper catalysis Organometallic catalysis

Copper(I) acetylacetonate [Cu(acac), CAS 14220-26-9] is a homoleptic β-diketonate complex of monovalent copper. Unlike the ubiquitous copper(II) acetylacetonate [Cu(acac)₂, CAS 13395-16-9] which contains a Cu²⁺ center, this compound retains copper in the +1 oxidation state.

Molecular Formula C5H8CuO2
Molecular Weight 163.66 g/mol
CAS No. 14220-26-9
Cat. No. B241410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) acetylacetonate
CAS14220-26-9
Synonymscopper(I) acetylacetonate
Molecular FormulaC5H8CuO2
Molecular Weight163.66 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C.[Cu]
InChIInChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3H2,1-2H3;
InChIKeyQNZRVYCYEMYQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Acetylacetonate (CAS 14220-26-9) for Procurement: Oxidation-State Differentiation Beyond Copper(II) Analogs


Copper(I) acetylacetonate [Cu(acac), CAS 14220-26-9] is a homoleptic β-diketonate complex of monovalent copper. Unlike the ubiquitous copper(II) acetylacetonate [Cu(acac)₂, CAS 13395-16-9] which contains a Cu²⁺ center, this compound retains copper in the +1 oxidation state [1]. The +1 oxidation state is intrinsically less stable than +2 for copper, rendering Cu(acac) an air-sensitive, oligomeric species that is prone to disproportionation into Cu(acac)₂ and metallic copper unless stabilized by auxiliary ligands [1]. This fundamental difference in electronic configuration drives distinct reactivity, volatility, and handling requirements that form the basis for scientific selection over its Cu(II) counterpart.

Why Copper(II) Acetylacetonate Cannot Universally Substitute for Copper(I) Acetylacetonate in Critical Applications


The oxidation state of the copper center dictates thermodynamic stability, ligand lability, and catalytic pathway selectivity. Copper(II) acetylacetonate is a stable, crystalline solid that decomposes at 284–288 °C, whereas copper(I) acetylacetonate is metastable and prone to disproportionation [1]. In catalytic Michael additions, Cu(acac) is active while CuCl, CuCl₂, and CuO are ineffectual, demonstrating that the copper(I) acetylacetonate coordination environment, not merely the Cu(I) oxidation state, is the active species [2]. For vapor-phase deposition, the phosphine-stabilized derivative [(nBu₃P)₂Cu(acac)] enables ALD of copper oxide films below 160 °C, a processing window unattainable with Cu(acac)₂ which requires substrate temperatures above 220 °C for CVD [3][4]. Direct substitution therefore risks catalyst inactivity, film contamination, or process incompatibility.

Quantitative Differentiation Guide: Copper(I) Acetylacetonate vs. Closest Analogs


Catalytic Selectivity in Michael Addition: Active Cu(acac) vs. Inactive CuCl, CuCl₂, and CuO

Copper(I) acetylacetonate, in combination with isocyanide, actively catalyzes the Michael addition of active hydrogen compounds to α,β-unsaturated nitriles, whereas CuCl, CuCl₂, and CuO are ineffectual under identical conditions. This demonstrates that the catalytic activity is not solely conferred by the Cu(I) oxidation state but requires the acetylacetonate ligand environment [1].

Michael addition Copper catalysis Organometallic catalysis

ALD Processing Temperature: Phosphine-Stabilized Cu(I)(acac) Below 160 °C vs. Cu(acac)₂ CVD Above 220 °C

The phosphine-stabilized derivative bis(tri-n-butylphosphane)copper(I)acetylacetonate [(nBu₃P)₂Cu(acac)]—a liquid Cu(I)-acac precursor—enables thermal ALD of copper oxide films on Ta, TaN, Ru, and SiO₂ at temperatures below 160 °C using wet O₂ as co-reactant [1]. In contrast, copper(II) acetylacetonate [Cu(acac)₂] requires substrate temperatures above 220 °C for hydrogen-reduced CVD of copper films, and thermal decomposition for Cu₂O formation typically occurs at 250–350 °C [2][3]. The ~60–190 °C reduction in processing temperature is critical for temperature-sensitive substrates.

Atomic layer deposition Copper oxide thin films Low-temperature processing

Intrinsic Stability Contrast: Cu(acac) Disproportionation vs. Cu(acac)₂ Thermal Robustness

Copper(I) acetylacetonate is inherently unstable; without stabilization (e.g., as an ammonia complex), it undergoes disproportionation to copper(II) acetylacetonate and metallic copper [1]. In contrast, copper(II) acetylacetonate is a stable crystalline solid with a decomposition temperature of 284–288 °C and is classified as 'Stable. Incompatible with strong oxidizing agents' [2]. This liability mandates controlled-atmosphere handling for Cu(acac) versus ambient bench-top use for Cu(acac)₂.

Stability Disproportionation Handling requirements

Redox Polymerization Initiation: Cu(acac) in Peroxide-Free Systems vs. Conventional Thermal Initiators

Copper acetylacetonates can serve as oxidizing agents in peroxide-free, amine-free redox free radical polymerization (RFRP) systems operating under mild conditions (room temperature, under air). When combined with specific bidentate ligands such as 2-dppba, stable copper acetylacetonate-based initiating systems enable one-pot grafting-from approaches demonstrated on 3D-printed objects [1]. Conventional thermal radical initiators (e.g., AIBN, benzoyl peroxide) require elevated temperatures (60–90 °C) and introduce peroxide hazards, whereas metal acetylacetonate-based redox pairs polymerize at ambient temperature.

Redox polymerization Peroxide-free initiation Metal acetylacetonates

CVD Precursor Cu(acac)₂ Decomposition Kinetics: Quantitative Rate Benchmark for Process Optimization

Under photoassisted CVD conditions, Cu(acac)₂ decomposition achieves a maximum deposition rate of 25 Å/min at 350 °C and 0.04 Torr precursor partial pressure. UV illumination reduces the temperature threshold for film growth from ~300 °C to 225 °C, providing a quantifiable benchmark for evaluating alternative Cu(I)-acac derivatives in deposition process development [1]. Although this data pertains to the copper(II) analog, it establishes the baseline performance against which Cu(I)-acac-based precursor systems must be compared.

Chemical vapor deposition Copper thin films Kinetics

Priority Scientific and Industrial Scenarios Where Copper(I) Acetylacetonate Procurement Is Indicated


Michael Addition Catalysis Requiring Cu(I) Acetylacetonate Selectivity

For carbon–carbon bond formation via Michael addition of β-dicarbonyl nucleophiles to α,β-unsaturated nitriles, copper(I) acetylacetonate combined with isocyanide co-catalyst is uniquely active among common copper sources. CuCl, CuCl₂, and CuO are ineffectual in this binary catalyst system, making positive identification and procurement of the Cu(acac) coordination complex essential for reaction success [5].

Low-Thermal-Budget ALD of Copper Oxide for BEOL Microelectronics

When depositing copper oxide diffusion barriers or seed layers on temperature-sensitive substrates (e.g., polymer dielectrics, flexible electronics), the phosphine-stabilized Cu(I)-acac precursor [(nBu₃P)₂Cu(acac)] enables conformal ALD below 160 °C—a processing window incompatible with Cu(acac)₂, which demands CVD temperatures above 220 °C [5][3]. The non-fluorinated ligand set also mitigates the risk of fluorine contamination that plagues hfac-based precursors.

Peroxide-Free Redox Polymerization for Ambient-Cure Composites and 3D-Printed Functionalization

In composite manufacturing or surface grafting on 3D-printed objects where thermal curing is impractical and peroxide initiators pose safety or compatibility concerns, Cu(acac)-based redox initiating systems (with bidentate ligands such as 2-dppba) provide ambient-temperature, peroxide-free, amine-free radical generation under air. This approach has been validated for one-pot grafting-from protocols on 3D-printed methacrylate objects [5].

Controlled Integration Testing of Cu(I)-acac Derivatives Against Established Cu(acac)₂ CVD Benchmarks

When evaluating next-generation Cu(I)-acac CVD/ALD precursors, the well-characterized kinetic parameters for Cu(acac)₂—maximum deposition rate of 25 Å/min at 350 °C and 0.04 Torr, UV-assisted threshold reduction to 225 °C—serve as the quantitative baseline for assessing improvements in deposition rate, film purity, and thermal budget reduction [5].

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